![molecular formula C17H16F3NOS B5838424 3-[(4-methylphenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5838424.png)
3-[(4-methylphenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-methylphenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide is a chemical compound that has garnered significant attention in the field of scientific research. This compound has been found to have potential applications in various fields, including medicine, agriculture, and material science.
Applications De Recherche Scientifique
3-[(4-methylphenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide has potential applications in various fields of scientific research. In the field of medicine, this compound has shown promising results in the treatment of cancer. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis, making it a potential candidate for cancer therapy. In the field of agriculture, this compound has been found to have insecticidal properties, making it a potential candidate for the development of new insecticides. In the field of material science, this compound has been found to have potential applications in the development of new materials such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-[(4-methylphenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide is not fully understood. However, studies have suggested that this compound inhibits the activity of certain enzymes involved in cancer cell growth and insect metabolism. This inhibition leads to the induction of apoptosis in cancer cells and the death of insects.
Biochemical and Physiological Effects:
Studies have shown that this compound has minimal toxicity and does not have any significant adverse effects on biochemical and physiological processes. However, further studies are required to fully understand the effects of this compound on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[(4-methylphenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide in lab experiments include its high purity, low toxicity, and ease of synthesis. However, the limitations of using this compound include its limited solubility in certain solvents and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research and development of 3-[(4-methylphenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide. These include:
1. Further studies on the mechanism of action of this compound to fully understand its potential applications in medicine, agriculture, and material science.
2. Development of new synthesis methods to improve the yield and purity of this compound.
3. Investigation of the potential use of this compound in the development of new insecticides.
4. Development of new formulations of this compound to improve its solubility and bioavailability.
5. Exploration of the potential use of this compound in the development of new materials such as polymers and coatings.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. The synthesis method is efficient and yields high-quality product. Studies have shown that this compound has promising results in the treatment of cancer and has insecticidal properties. Further studies are required to fully understand the mechanism of action and potential applications of this compound.
Méthodes De Synthèse
The synthesis of 3-[(4-methylphenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide involves the reaction of 3-bromo-4-methylthiophenol with 3-(trifluoromethyl)benzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then treated with propanoyl chloride to obtain the final product. This synthesis method has been found to be efficient and yields high-quality product.
Propriétés
IUPAC Name |
3-(4-methylphenyl)sulfanyl-N-[3-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NOS/c1-12-5-7-15(8-6-12)23-10-9-16(22)21-14-4-2-3-13(11-14)17(18,19)20/h2-8,11H,9-10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTNJKLTVMKOIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-chloro-2-ethoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5838347.png)
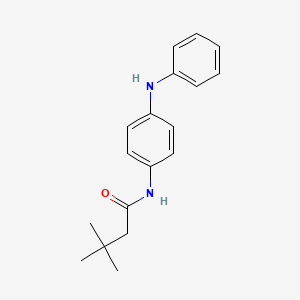
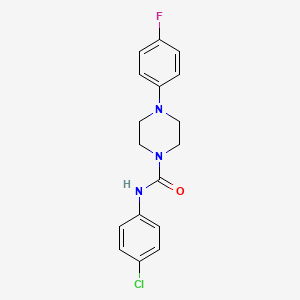
![4-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5838375.png)


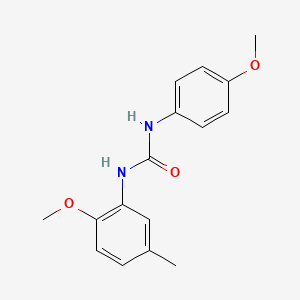
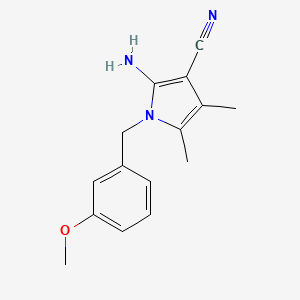
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5838405.png)

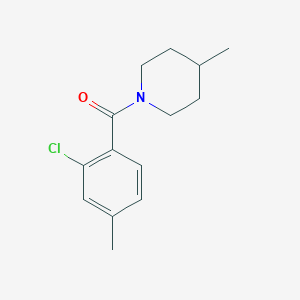
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5838432.png)
![1-(2-fluorophenyl)-4-{[(4-methylphenyl)thio]acetyl}piperazine](/img/structure/B5838442.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methylphenyl)urea](/img/structure/B5838447.png)